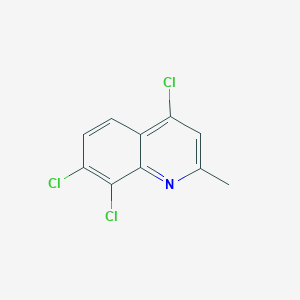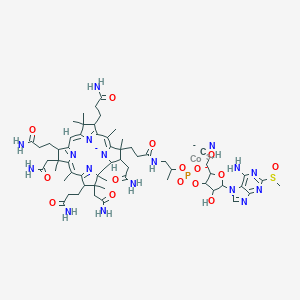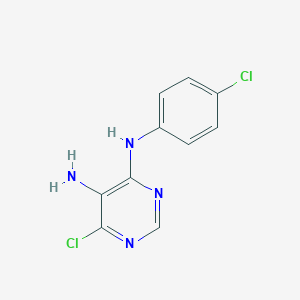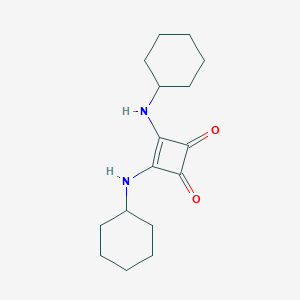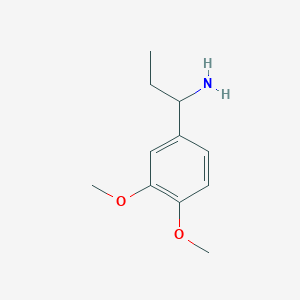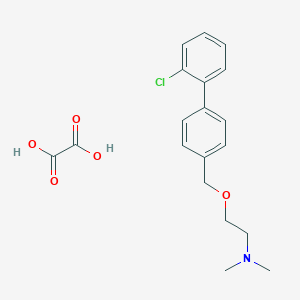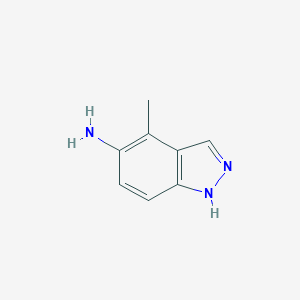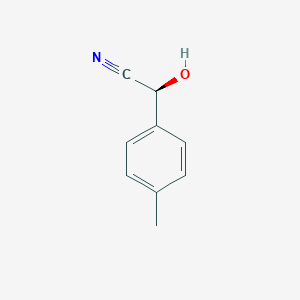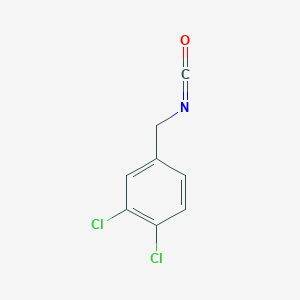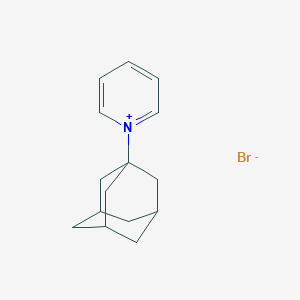
1-(1-Adamantyl)pyridinium bromide
概要
説明
Synthesis Analysis
The synthesis of 1-(1-Adamantyl)pyridinium bromide involves reactions that lead to mono- and disubstituted products. A notable method developed for the preparation of quaternary 1-(adamant-1-yl)pyridinium salts under mild conditions involves the reaction of isomeric hydroxypyridines with 1-bromoadamantane, showcasing the compound's adaptability in forming various structures (Shadrikova, Golovin, & Klimochkin, 2015).
Molecular Structure Analysis
The molecular structure of 1-(1-Adamantyl)pyridinium bromide and related compounds demonstrates remarkable adaptability. This adaptability is evident in the molecule's ability to conform its hydrogen-bonding subunits to generate persistently one-dimensional motifs, such as infinite zig-zag ribbons and chains with various assembling partners (Karle, Ranganathan, & Haridas, 1997).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the deoxydative substitution of pyridine 1-oxides by thiols, demonstrating its reactivity and the potential for forming diverse substituted products. The reactions lead to mixtures of sulfides and substituted tetrahydropyridines, indicating the compound's versatility in chemical transformations (Prachayasittikul, Doss, & Bauer, 1991).
科学的研究の応用
Enhanced Nucleophilic Character : The 1-adamantyl radical, a component of 1-(1-Adamantyl)pyridinium bromide, exhibits enhanced nucleophilic character. This characteristic facilitates faster reactions with electron-deficient substrates and chlorine abstraction, contributing to the understanding of the Gif reaction mechanism (Recupero et al., 1997).
Intermediate in Synthesis : This compound is a key intermediate in the synthesis of certain heteroaromatic bases, such as 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine (Yurchenko et al., 2004).
Catalytic Applications : Substituted pyridinium bromides, including 1-(1-Adamantyl)pyridinium bromide, have demonstrated excellent catalytic response. They also show potential in drug design and cancer prevention due to their potent VEGFR-2 kinase inhibitory activities (Tamilarasan et al., 2023).
Phenolysis Studies : Studies have explored the phenolysis rates of 1-adamantyl derivatives, including bromides, in binary mixtures, revealing significant deviations from previously reported values and suggesting electrophilic assistance through hydrogen bonding (Okamoto et al., 1972).
Adamantylation of Pyridine Derivatives : Research has developed methods for preparing quaternary 1-(adamant-1-yl)pyridinium salts under mild conditions, highlighting its utility in the modification of pyridine derivatives (Shadrikova et al., 2015).
Electrochemical Applications : The compound is involved in the electrochemical adamantylation of styrylpyridines, producing monoadamantylated derivatives in low proton availability solvents (Hess & Huhn, 1983).
Synthesis of Adamantyl-Containing Compounds : The compound is used in synthesizing various adamantyl-containing derivatives, including phenylpiperidines, confirming their structure and thermodynamic stability (Shadrikova et al., 2015).
Electrochemical Desulfurization : Selective electrochemical desulfurization of (1-adamantyl)(alkylsulfonyl)pyridines can be achieved, resulting in adamantylpyridines, showing its utility in electrochemical transformations (Korotaeva et al., 2008).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
The introduction of the adamantane substituent into organic compounds often results in a broadened spectrum of useful properties . These effects are due to specific features of the adamantane framework, such as conformational rigidity, lipophilicity, and the approximately spherical shape . Therefore, future research could focus on exploring these properties further and developing new applications for 1-(1-Adamantyl)pyridinium bromide.
特性
IUPAC Name |
1-(1-adamantyl)pyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUSTFZAJVTMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534820 | |
| Record name | 1-(1-Adamantyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)pyridinium bromide | |
CAS RN |
19984-57-7 | |
| Record name | 1-(1-Adamantyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Adamantyl)pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



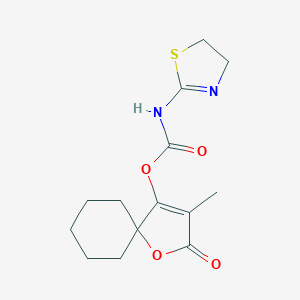
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
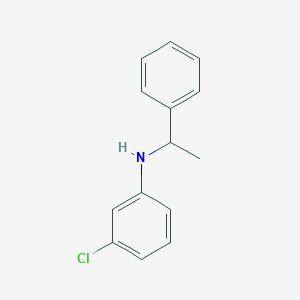
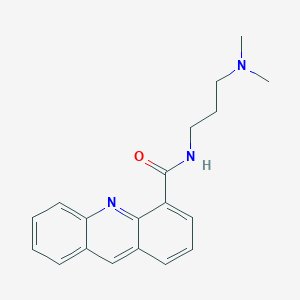
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
